molecular formula C6H4ClN5 B2523926 3-Chloro-6-(1H-1,2,4-triazol-1-YL)pyridazine CAS No. 75792-73-3

3-Chloro-6-(1H-1,2,4-triazol-1-YL)pyridazine

Cat. No.: B2523926
CAS No.: 75792-73-3
M. Wt: 181.58
InChI Key: ZDKYCLHKQCVJCK-UHFFFAOYSA-N
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Description

3-Chloro-6-(1H-1,2,4-triazol-1-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a chlorine atom and a 1H-1,2,4-triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(1H-1,2,4-triazol-1-yl)pyridazine typically involves the reaction of 3,6-dichloropyridazine with 1H-1,2,4-triazole under suitable conditions. One common method involves heating the reactants in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(1H-1,2,4-triazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The triazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.

    Cyclization Reactions: The compound can form fused ring systems through cyclization reactions with suitable partners.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in solvents such as DMF or DMSO.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 3-amino-6-(1H-1,2,4-triazol-1-yl)pyridazine .

Mechanism of Action

The mechanism of action of 3-Chloro-6-(1H-1,2,4-triazol-1-yl)pyridazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of cancer cells or pathogens. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-6-(1H-1,2,4-triazol-1-yl)pyridazine is unique due to its combination of a pyridazine ring with a triazole moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a versatile scaffold for the development of new chemical entities with diverse applications.

Properties

IUPAC Name

3-chloro-6-(1,2,4-triazol-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN5/c7-5-1-2-6(11-10-5)12-4-8-3-9-12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKYCLHKQCVJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1N2C=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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